molecular formula C8H7BF3K B1592970 Potassium trans-styryltrifluoroborate CAS No. 201852-49-5

Potassium trans-styryltrifluoroborate

Cat. No. B1592970
CAS RN: 201852-49-5
M. Wt: 210.05 g/mol
InChI Key: NONAUTDEFRJJII-UHDJGPCESA-N
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Description

Potassium trans-beta-styryltrifluoroborate is a crystalline powder . It is used as a reactant for Suzuki-Miyaura cross-coupling, in enantioselective total synthesis of naseseazines A and B via regioselective Friedel-Crafts based arylative dimerization, in metal-free chlorodeboronation reactions, in preparation of aryl ketones via Lewis acid-catalyzed nucleophilic substitution, and in preparation of Weinreb amides by palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular formula of Potassium trans-styryltrifluoroborate is C6H5(CH)2BF3K . Its molecular weight is 210.05 . The InChI key is NONAUTDEFRJJII-UHDJGPCESA-N .


Chemical Reactions Analysis

Potassium trans-beta-styryltrifluoroborate is used in several chemical reactions. These include Suzuki-Miyaura cross-coupling, enantioselective total synthesis of naseseazines A and B via regioselective Friedel-Crafts based arylative dimerization, metal-free chlorodeboronation reactions, preparation of aryl ketones via Lewis acid-catalyzed nucleophilic substitution, and preparation of Weinreb amides by palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

Potassium trans-beta-styryltrifluoroborate is a white crystalline powder . It is soluble in water . The elemental analysis shows B: 5.04-5.25% (Theory 5.14%), H: 3.29-3.43% (Theory 3.35%), K: 18.24-18.98% (Theory 18.61%) .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling

Potassium trans-styryltrifluoroborate is utilized as a reactant in Suzuki-Miyaura cross-coupling reactions. This is a pivotal method in organic chemistry for forming carbon-carbon bonds, which are essential in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Enantioselective Synthesis of Naseseazines

The compound plays a role in the enantioselective total synthesis of naseseazines A and B. This involves regioselective Friedel-Crafts based arylative dimerization, which is significant for creating compounds with specific spatial arrangements, crucial in drug development .

Metal-Free Chlorodeboronation Reactions

It is also used in metal-free chlorodeboronation reactions. These reactions are important for removing boron groups without the need for metal catalysts, which can be beneficial in terms of cost and environmental impact .

Preparation of Aryl Ketones

Potassium trans-styryltrifluoroborate aids in the preparation of aryl ketones via Lewis acid-catalyzed nucleophilic substitution. Aryl ketones are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals .

Synthesis of Weinreb Amides

Lastly, it is involved in the preparation of Weinreb amides through palladium-catalyzed cross-coupling reactions. Weinreb amides are useful intermediates for the synthesis of various organic molecules .

Safety and Hazards

Potassium trans-beta-styryltrifluoroborate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It is incompatible with strong oxidizing agents .

properties

IUPAC Name

potassium;trifluoro-[(E)-2-phenylethenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-7H;/q-1;+1/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONAUTDEFRJJII-UHDJGPCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=CC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C/C1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635396
Record name Potassium trifluoro[(E)-2-phenylethenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201852-49-5
Record name Potassium trifluoro[(E)-2-phenylethenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium trans-styryltrifluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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